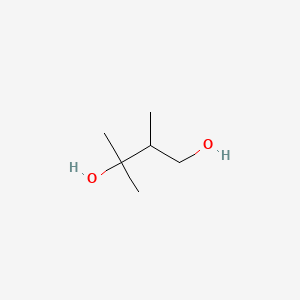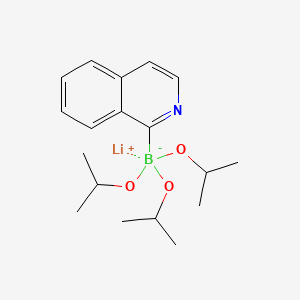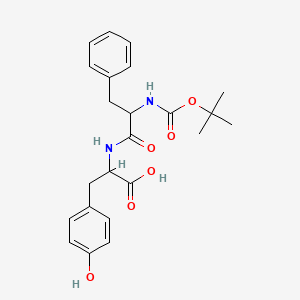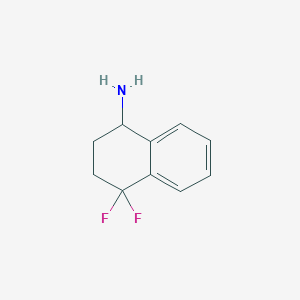
2,3-Dimethyl-1,3-butanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1,3-butanediol, also known as pinacol, is an organic compound with the molecular formula C6H14O2. It is a vicinal diol, meaning it has two hydroxyl groups attached to adjacent carbon atoms. This compound is notable for its use in organic synthesis and its role in various chemical reactions, particularly the pinacol rearrangement .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1,3-butanediol can be synthesized through the pinacol coupling reaction, where acetone is reduced in the presence of a metal such as magnesium to form the diol . Another method involves the hydroxylation of 2,3-dimethylbutene using hydrogen peroxide and formic acid at temperatures between 50°C to 70°C .
Industrial Production Methods: Industrial production typically follows the hydroxylation route due to its efficiency and scalability. The process involves the simultaneous but separate introduction of 2,3-dimethylbutene and hydrogen peroxide into formic acid, followed by hydrolysis of the resulting pinacol monoformate .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-1,3-butanediol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Pinacol Rearrangement: Under acidic conditions, this compound rearranges to form pinacolone, a ketone.
Dehydration: It can be dehydrated to form butenes or butadienes.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1,3-butanediol has a wide range of applications in scientific research:
Biology: The compound is used in the study of metabolic pathways and enzyme functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of synthetic rubber, resins, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,3-dimethyl-1,3-butanediol primarily involves its role as a diol in chemical reactions. In the pinacol rearrangement, the compound undergoes a 1,2-rearrangement where one of the hydroxyl groups migrates to an adjacent carbon, resulting in the formation of a ketone . This reaction is typically catalyzed by acids and involves the formation of a carbocation intermediate.
Comparación Con Compuestos Similares
2,3-Butanediol: Another vicinal diol with similar properties but different molecular structure.
1,2-Butanediol: A diol with hydroxyl groups on the first and second carbon atoms.
Pinacolone: The ketone formed from the pinacol rearrangement of 2,3-dimethyl-1,3-butanediol.
Uniqueness: this compound is unique due to its ability to undergo the pinacol rearrangement, a reaction that is not commonly observed in other diols. This property makes it a valuable compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
24893-35-4 |
|---|---|
Fórmula molecular |
C6H14O2 |
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
2,3-dimethylbutane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-5(4-7)6(2,3)8/h5,7-8H,4H2,1-3H3 |
Clave InChI |
ITZWYSUTSDPWAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12505150.png)
![2-[[[2-[[2-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12505151.png)




![5-(3-fluorophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12505194.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505201.png)

![(2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B12505206.png)


